molecular formula C20H16ClN5O3S B2557797 N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide CAS No. 1243076-24-5

N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide

Cat. No. B2557797
CAS RN: 1243076-24-5
M. Wt: 441.89
InChI Key: QTMCEQNLMHYRSL-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H16ClN5O3S and its molecular weight is 441.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Base-Catalyzed Ring Transformation :

    • A study by Sápi et al. (1997) explored the synthesis and transformation of related compounds. They investigated the structural prerequisites for ring transformations involving the cleavage of the β-lactam ring, relevant to compounds like the one (Sápi et al., 1997).
  • Anticancer and Antimicrobial Activity :

    • Kumar et al. (2019) synthesized N-aryl substituted phenyl acetamide analogs of related compounds and evaluated their activity against the HCT 116 cancer cell line, showing potential for anticancer applications (Kumar et al., 2019).
    • In another study, Reddy et al. (2013) synthesized and tested various compounds for antibacterial activity against both Gram-positive and Gram-negative bacteria, revealing the potential of these compounds in antimicrobial applications (Reddy et al., 2013).
  • Structural Combination and Pharmacological Potential :

    • A study by Fedotov et al. (2022) discussed the strategic role of pyrazole and 1,2,4-triazole derivatives in modern medicine, emphasizing the significant pharmacological potential and chemical modification possibilities of compounds like the one (Fedotov et al., 2022).
  • Herbicidal Activity :

    • Moran (2003) explored substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, demonstrating excellent herbicidal activity on a broad spectrum of vegetation at low application rates, which could be related to the compound (Moran, 2003).
  • Antiviral and Antitumoral Activity :

    • Jilloju et al. (2021) synthesized a new series of compounds showing promising in vitro anticoronavirus and antitumoral activity, indicating the potential use of similar compounds in these areas (Jilloju et al., 2021).

properties

IUPAC Name

N-(2-chlorophenyl)-2-[[7-(3-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3S/c1-29-14-6-4-5-13(11-14)25-9-10-26-18(19(25)28)23-24-20(26)30-12-17(27)22-16-8-3-2-7-15(16)21/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMCEQNLMHYRSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CN3C(=NN=C3SCC(=O)NC4=CC=CC=C4Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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